1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazole and pyridine derivatives, which undergo a series of reactions such as alkylation, acylation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3,6-dimethyl-N-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-butyl-3,6-dimethyl-N-[5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
1-butyl-3,6-dimethyl-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-butyl-3,6-dimethyl-N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O/c1-6-7-11-30-24-23(19(5)28-30)21(13-17(3)26-24)25(32)27-22-14-18(4)31(29-22)15-20-10-8-9-16(2)12-20/h8-10,12-14H,6-7,11,15H2,1-5H3,(H,27,29,32) |
InChI Key |
FNBWVLSHCYTXHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN(C(=C3)C)CC4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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